Cas no 1340250-65-8 (1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)

1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-, is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidinyloxy methyl group at the 3-position and an ethyl group at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate or scaffold for drug discovery. The azetidine moiety enhances conformational rigidity, while the oxadiazole ring contributes to metabolic stability and bioavailability. Its balanced lipophilicity and electronic properties make it suitable for further functionalization, enabling the development of targeted bioactive molecules. The compound's synthetic accessibility and structural diversity underscore its value in medicinal chemistry research.
1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl- structure
1340250-65-8 structure
商品名:1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-
CAS番号:1340250-65-8
MF:C8H13N3O2
メガワット:183.207721471786
CID:6025461
PubChem ID:63104784

1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl- 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-
    • AKOS012405476
    • 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
    • EN300-1146320
    • 3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
    • CS-0296756
    • 1340250-65-8
    • インチ: 1S/C8H13N3O2/c1-2-8-10-7(11-13-8)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3
    • InChIKey: QYNYFMNXYLWGER-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC)=NC(COC2CNC2)=N1

計算された属性

  • せいみつぶんしりょう: 183.100776666g/mol
  • どういたいしつりょう: 183.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • ふってん: 310.1±52.0 °C(Predicted)
  • 酸性度係数(pKa): 9.31±0.40(Predicted)

1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146320-0.1g
3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
1340250-65-8
0.1g
$1106.0 2023-05-26
Enamine
EN300-1146320-5.0g
3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
1340250-65-8
5g
$3645.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367426-250mg
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
1340250-65-8 98%
250mg
¥31212.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367426-100mg
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
1340250-65-8 98%
100mg
¥27871.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367426-500mg
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
1340250-65-8 98%
500mg
¥30410.00 2024-08-09
Enamine
EN300-1146320-1.0g
3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
1340250-65-8
1g
$1256.0 2023-05-26
Enamine
EN300-1146320-2.5g
3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
1340250-65-8
2.5g
$2464.0 2023-05-26
Enamine
EN300-1146320-10.0g
3-[(azetidin-3-yloxy)methyl]-5-ethyl-1,2,4-oxadiazole
1340250-65-8
10g
$5405.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367426-1g
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
1340250-65-8 98%
1g
¥33912.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367426-50mg
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
1340250-65-8 98%
50mg
¥24710.00 2024-08-09

1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl- 関連文献

1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-に関する追加情報

1,2,4-Oxadiazole Derivatives: A Comprehensive Overview of 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole (CAS No. 1340250-65-8)

The compound 1,2,4-Oxadiazole, specifically the derivative 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole with the CAS number CAS No. 1340250-65-8, represents a significant area of interest in modern pharmaceutical and medicinal chemistry. This heterocyclic compound has garnered attention due to its versatile structural framework and potential biological activities. The oxadiazole core is a key pharmacophore in drug design, known for its ability to modulate various biological pathways. This introduction delves into the chemical properties, synthesis methods, and the latest research applications of this compound.

The structural motif of 1,2,4-Oxadiazole consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for medicinal chemistry. The derivative 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole introduces additional functional groups that enhance its pharmacological potential. The presence of an azetidine moiety and an ethyl substituent at the 5-position of the oxadiazole ring contributes to its complex interactions with biological targets.

In terms of chemical synthesis, the preparation of 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the oxadiazole core through cyclocondensation reactions. Subsequent functionalization steps introduce the azetidine group and the ethyl substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The biological activity of 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole has been extensively studied in recent years. Research has highlighted its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing novel therapeutic agents against resistant bacterial strains. The oxadiazole core's interaction with biological targets such as kinases and proteases has also been explored, opening avenues for its use in anticancer therapies.

Recent advancements in computational chemistry have further enhanced our understanding of how 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole interacts with biological systems. Molecular docking studies have identified specific binding pockets on target proteins where this compound can exert its effects. These insights have guided the optimization of its structure to improve potency and selectivity. Furthermore, computational modeling has been instrumental in predicting pharmacokinetic properties such as solubility and metabolic stability, which are crucial for drug development.

The pharmaceutical industry has shown considerable interest in developing new drugs based on oxadiazole derivatives due to their broad spectrum of biological activities. The compound 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole, with its unique structural features, is being evaluated in preclinical studies to assess its therapeutic potential. These studies aim to provide evidence supporting its use in treating various diseases while minimizing side effects. The results from these trials will be instrumental in determining whether this compound progresses to clinical development.

The environmental impact of synthesizing and using 1,2,4-Oxadiazole-based compounds is also a critical consideration. Efforts are being made to develop sustainable synthetic routes that reduce waste and energy consumption without compromising efficiency. Green chemistry principles are being integrated into the synthesis process to ensure that these compounds are produced in an environmentally friendly manner. Such initiatives align with global efforts to promote sustainable pharmaceutical practices.

In conclusion, the derivative 3-[(3-azetidinyloxy)methyl]-5-ethyl-1,2,4-Oxadiazole represents a promising area of research in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable candidate for developing new therapeutic agents. Advances in synthetic methods and computational chemistry continue to enhance our understanding of this compound's properties and applications. As research progresses, it is expected that additional insights will emerge regarding its role in addressing various health challenges.

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